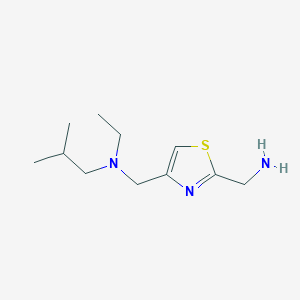

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine

Description

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine (CAS: 1249644-70-9) is a thiazole-based secondary amine with the molecular formula C₁₁H₂₁N₃S and a molar mass of 227.37 g/mol . Its structure comprises a thiazole ring substituted with an aminomethyl group at the 2-position and a methylpropan-1-amine moiety linked via an ethyl group at the 4-position. This compound belongs to a class of thiazole derivatives known for their versatility in medicinal chemistry, particularly in modulating electronic properties and biological activity through amine functionalization .

Properties

Molecular Formula |

C11H21N3S |

|---|---|

Molecular Weight |

227.37 g/mol |

IUPAC Name |

N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-ethyl-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H21N3S/c1-4-14(6-9(2)3)7-10-8-15-11(5-12)13-10/h8-9H,4-7,12H2,1-3H3 |

InChI Key |

MNMVPPGWQIVKRX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CSC(=N1)CN)CC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine typically involves the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Thiazole amines exhibit distinct electronic properties due to their nitrogen-rich frameworks. Below is a comparative analysis with key analogs:

Key Observations :

- Electron Density: Thiazole amines generally exhibit higher electron density on the thiazole nitrogen compared to methylthiazoles (~20% increase), making them stronger electron donors .

- Dipole Moments : Bulky aromatic substituents (e.g., nitro, tosyl) increase dipole moments, whereas alkyl groups (e.g., ethyl, methylpropyl) reduce polarity .

- Solubility: Alkylamine side chains (e.g., ethyl-2-methylpropyl) enhance solubility in non-polar solvents compared to aryl-substituted analogs .

Key Observations :

- Anti-inflammatory Activity : Triazolyl-thiazole derivatives (e.g., compound 4g in ) show potent COX-2 inhibition due to triazole-mediated hydrogen bonding .

- Antibacterial Activity : Nitroaryl-substituted thiazoles (e.g., 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine ) exhibit broad-spectrum activity against Gram-positive bacteria .

- Alkylamine Advantages : The target compound’s ethyl-2-methylpropyl side chain may improve metabolic stability compared to allyl or propargyl groups in analogs like 14n () .

Biological Activity

The compound n-((2-(aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine, also known by its CAS number 103694-26-4, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of n-((2-(aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine is . Its structure includes a thiazole ring, which is a significant feature associated with various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 32.6 | S. aureus, E. coli |

| Compound B | 47.5 | P. aeruginosa |

| n-((2-(aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine | TBD | TBD |

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. For example, compounds with the thiazole structure have been reported to inhibit the growth of various cancer cell lines. A derivative similar to n-((2-(aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine showed significant cytotoxicity against non-small cell lung cancer cells with an IC50 value of 0.06 µM .

Case Study: Anticancer Activity

In a study involving several thiazole derivatives, one compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition led to reduced proliferation in cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .

The biological activity of n-((2-(aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine can be attributed to its ability to interact with various biological targets. The amine group in the structure allows for hydrogen bonding and interaction with enzymes or receptors involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.